N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridine structure and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyridine derivatives containing a sulfide substructure: These compounds have shown significant antifungal and insecticidal activities.
Uniqueness
N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific cyanomethyl and carboxamide functional groups, which contribute to its distinct chemical reactivity and biological activities
Properties
IUPAC Name |
N-(cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-3-4-11-9(15)7-1-2-8-13-12-6-14(8)5-7/h1-2,5-6H,4H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTJDQNEVODQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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